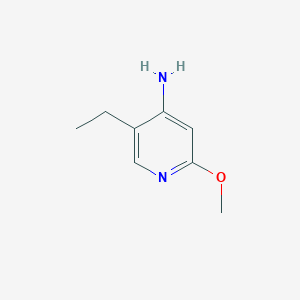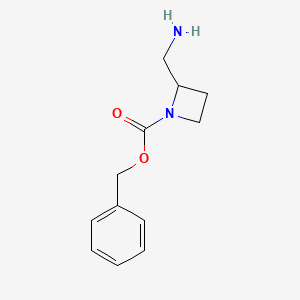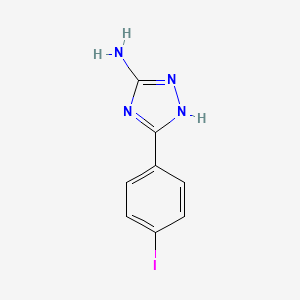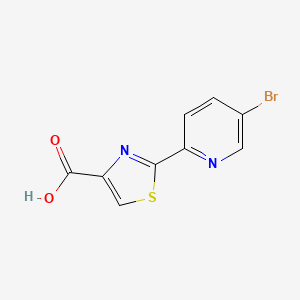![molecular formula C8H4FNO2 B13686840 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)
6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile is an organic compound that belongs to the family of benzo[d][1,3]dioxoles It is characterized by the presence of a fluorine atom at the 6th position and a carbonitrile group at the 5th position of the benzo[d][1,3]dioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .
化学反应分析
Types of Reactions
6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom and the carbonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学研究应用
6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and chemical products.
作用机制
The mechanism of action of 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and the carbonitrile group play crucial roles in determining its reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound a valuable tool in research .
相似化合物的比较
Similar Compounds
5-Bromo-6-fluorobenzo[d][1,3]dioxole: Similar structure with a bromine atom instead of a carbonitrile group.
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde: Contains an aldehyde group instead of a carbonitrile group.
Uniqueness
6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile is unique due to the presence of both the fluorine atom and the carbonitrile group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C8H4FNO2 |
|---|---|
分子量 |
165.12 g/mol |
IUPAC 名称 |
6-fluoro-1,3-benzodioxole-5-carbonitrile |
InChI |
InChI=1S/C8H4FNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2 |
InChI 键 |
BPELYDDBTZMWOC-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



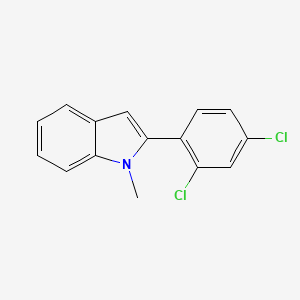

![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)

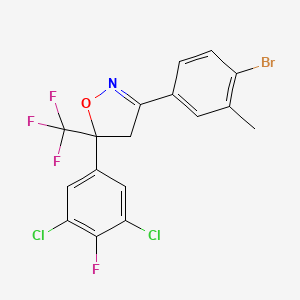

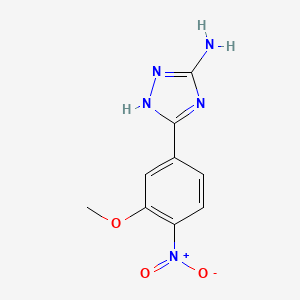
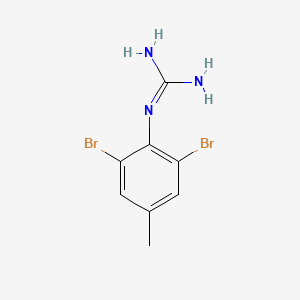
![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
